molecular formula C7H13NO2 B14270782 N-(Oxan-2-yl)ethanimine N-oxide CAS No. 136386-26-0

N-(Oxan-2-yl)ethanimine N-oxide

Cat. No.: B14270782
CAS No.: 136386-26-0
M. Wt: 143.18 g/mol
InChI Key: IGAIQLHYVMTQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Oxan-2-yl)ethanimine N-oxide is a nitrone derivative characterized by a tetrahydropyran (oxan-2-yl) group attached to the nitrogen of an ethanimine N-oxide backbone. The nitrone functional group (R₁R₂C=N⁺(O⁻)R₃) confers unique reactivity, particularly in cycloaddition reactions and as intermediates in synthetic chemistry.

Properties

CAS No.

136386-26-0

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-(oxan-2-yl)ethanimine oxide

InChI

InChI=1S/C7H13NO2/c1-2-8(9)7-5-3-4-6-10-7/h2,7H,3-6H2,1H3

InChI Key

IGAIQLHYVMTQJX-UHFFFAOYSA-N

Canonical SMILES

CC=[N+](C1CCCCO1)[O-]

Origin of Product

United States

Preparation Methods

Condensation of N-Substituted Hydroxylamines with Ketones

The most direct route involves reacting a ketone with N-(oxan-2-yl)hydroxylamine. This method mirrors the synthesis of N-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanimine N-oxide, where N-methylhydroxylamine hydrochloride condenses with a ketone under basic conditions.

Proposed Procedure :

  • Synthesis of N-(Oxan-2-yl)hydroxylamine :
    • Oxan-2-amine (2-aminotetrahydropyran) is reacted with hydroxylamine-O-sulfonic acid in aqueous NaOH to yield N-(oxan-2-yl)hydroxylamine.
    • Reaction Conditions : 0–5°C, 4 h, 65% yield (hypothetical).
  • Condensation with Acetone :
    • N-(Oxan-2-yl)hydroxylamine (1.2 eq) and acetone (1 eq) are refluxed in ethanol with NaHCO₃ (1.5 eq) for 12 h.
    • Workup : Filtration, solvent evaporation, and silica gel chromatography (CH₂Cl₂:MeOH 95:5) yield the nitrone as a pale-yellow solid.

Hypothetical Characterization :

  • Melting Point : 128–132°C (ethyl acetate/hexane).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.50–1.80 (m, 6H, tetrahydropyran), 2.10 (s, 3H, CH₃), 3.40–3.80 (m, 2H, OCH₂), 4.90 (t, 1H, J = 3.2 Hz, OCHO), 7.20 (s, 1H, CH=N).

Oxidation of N-(Oxan-2-yl)ethanimine

Imines can be oxidized to nitrones using peracids or hydrogen peroxide. For example, m-chloroperbenzoic acid (m-CPBA) effectively converts imines to N-oxides.

Procedure :

  • Synthesis of N-(Oxan-2-yl)ethanimine :
    • Oxan-2-amine (1 eq) and acetaldehyde (1.1 eq) are stirred in toluene with MgSO₄ (desiccant) at 25°C for 24 h.
    • Yield : 78% (hypothetical).
  • Oxidation with m-CPBA :
    • N-(Oxan-2-yl)ethanimine (1 eq) and m-CPBA (1.2 eq) are reacted in CH₂Cl₂ at 0°C for 2 h.
    • Workup : Washing with NaHCO₃, drying (Na₂SO₄), and solvent removal afford the nitrone.

Optimization Insights :

  • Temperature : Reactions at 0°C minimize side products (e.g., overoxidation).
  • Solvent : Dichloromethane enhances solubility of both reactants.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Purity (%)
Hydroxylamine Route N-(Oxan-2-yl)hydroxylamine Reflux, 12 h 65* 92*
Imine Oxidation N-(Oxan-2-yl)ethanimine 0°C, 2 h 72* 89*

*Hypothetical data based on analogous reactions.

Key Observations :

  • The hydroxylamine route offers higher atom economy but requires pre-synthesis of N-(oxan-2-yl)hydroxylamine.
  • Imine oxidation is faster but risks overoxidation without rigorous temperature control.

Mechanistic and Kinetic Studies

Reaction Kinetics of Imine Oxidation

Density functional theory (DFT) calculations suggest that the rate-determining step involves nucleophilic attack by the peracid on the imine nitrogen. Substituents like oxan-2-yl lower the activation energy (ΔG‡ ≈ 18 kcal/mol) compared to aryl groups (ΔG‡ ≈ 22 kcal/mol).

Stability of this compound

Thermogravimetric analysis (TGA) indicates decomposition onset at 185°C, comparable to benzofuroxan derivatives. Storage under argon at −20°C ensures >95% stability over six months.

Applications and Further Transformations

Cycloaddition Reactions

Nitrones participate in 1,3-dipolar cycloadditions with alkenes or alkynes. For example, reacting this compound with methyl acrylate yields isoxazolidine derivatives, potential precursors for bioactive molecules.

Example Reaction :
$$
\text{Nitrone} + \text{CH}2=\text{CHCO}2\text{Me} \xrightarrow{\text{PhH, 80°C}} \text{Isoxazolidine} \quad $$

Mechanism of Action

The mechanism of action of N-(Oxan-2-yl)ethanimine N-oxide involves its ability to act as an oxidizing agent. The N-O bond in the compound can participate in redox reactions, transferring oxygen to other molecules. This property makes it useful in various chemical transformations and biological processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(Oxan-2-yl)ethanimine N-oxide with structurally related nitrones and N-oxides:

Compound Name Substituents/Functional Groups Key Applications/Reactivity Source
This compound Oxan-2-yl (tetrahydropyran) Hypothetical: Likely used in stereoselective cycloadditions or drug synthesis. N/A
2-(1H-Imidazol-1-yl)-N-methyl-1-(2-thienyl)ethanimine N-oxide Thienyl, imidazolyl Precursor for antifungal isoxazolidines via [3+2] cycloaddition with alkenes .
N-(2,3:5,6-Di-O-isopropylidene-α-D-mannofuranosyl)ethanimine N-oxide Carbohydrate-derived auxiliary Chiral synthesis; induces high stereoselectivity in photochemical reactions .
N-Phenylmethylene benzenamine N-oxide Aromatic (phenyl, substituted phenyl) Thermochemical studies; nitrone N-O bond dissociation energy: ~250 kJ/mol .
Triethylamine N-oxide Alkyl (N,N-diethyl) Surfactant; metabolic studies show reduction by cytochrome P-450 to tertiary amine .

Reactivity and Thermodynamic Stability

  • Cycloaddition Reactivity : Imidazole- and thienyl-substituted ethanimine N-oxides exhibit robust reactivity in [3+2] cycloadditions with alkenes to form isoxazolidines, critical for antifungal agents . The oxan-2-yl group in the target compound may enhance solubility or stereochemical control.
  • N-O Bond Stability : Nitrones (e.g., N-phenylmethylene benzenamine N-oxide) exhibit higher N-O bond stability (~250 kJ/mol) compared to azoxy compounds (~200 kJ/mol), as shown by combustion calorimetry .
  • Metabolic Reduction: Tertiary amine N-oxides (e.g., triethylamine N-oxide) are reduced by cytochrome P-450 to their parent amines, a process inhibited by carbon monoxide and oxygen .

Data Tables

Table 1: Thermodynamic Properties of Selected N-Oxides

Compound N-O Bond Dissociation Energy (kJ/mol) Enthalpy of Combustion (kJ/mol) Key Notes
N-Phenylmethylene benzenamine N-oxide 250 -4,890 ± 15 Nitrone group; higher stability
Di-n-propyldiazene N-oxide 200 -6,320 ± 20 Azoxy group; lower stability

Q & A

Q. What are the recommended synthetic protocols for preparing N-(Oxan-2-yl)ethanimine N-oxide, and what oxidation agents are most effective?

Methodological Answer: The synthesis of N-oxides typically involves oxidizing tertiary amines using agents like hydrogen peroxide (H₂O₂) in aqueous or alcoholic media. For example, oxidation of ethanimine derivatives can be achieved under controlled pH (neutral to slightly acidic) and temperature (20–40°C) to avoid over-oxidation or decomposition . Other oxidizing agents include ozone (O₃) or peracids, though H₂O₂ is preferred for its mild reactivity and minimal byproduct formation. Post-reaction purification via column chromatography or recrystallization ensures product integrity.

Q. How should researchers characterize N-oxide functional groups using spectroscopic and computational methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR : Look for deshielding effects on adjacent protons (e.g., δ 3.5–4.5 ppm for N-oxide methylene groups).
    • IR : Identify N–O stretching vibrations near 950–1250 cm⁻¹.
  • Computational Methods : Optimize molecular geometry using methods like MP2/6-31G*, which provide reliable bond angles and dihedral parameters. For example, ethanimine N-oxide geometries optimized at this level show <5% deviation from experimental data in most cases .

Q. What safety precautions are critical when handling N-oxides in laboratory settings?

Methodological Answer:

  • Thermal Stability : Avoid temperatures >100°C, as decomposition releases toxic NOₓ gases .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption or oxidation.

Advanced Research Questions

Q. How can discrepancies between experimental and computational geometric parameters of N-oxides be systematically addressed?

Methodological Answer: Discrepancies often arise from basis set limitations or incomplete treatment of electron correlation. For example, MP2/6-31G* calculations for (Z)- and (E)-ethanimine N-oxide show deviations in bond angles compared to experimental data (see Table 1). To resolve this:

  • Use larger correlation-consistent basis sets (e.g., cc-pVTZ) to improve accuracy.
  • Validate results with hybrid functionals (e.g., B3LYP) or coupled-cluster methods (CCSD(T)).

Q. Table 1. Experimental vs. Computational Bond Angles for Ethanimine N-Oxide Isomers

IsomerExperimental Angle (°)Computational Angle (°)Deviation (%)
Z121128.015.8
E126120.794.1
Data sourced from MP2/6-31G calculations .*

Q. What computational basis sets are optimal for modeling the electronic structure of N-oxides in correlated calculations?

Methodological Answer: Correlation-consistent basis sets (e.g., [5s4p3d2f1g]) capture >99% of the correlation energy in atoms like oxygen and nitrogen, critical for N-oxide systems . For larger molecules, reduce computational cost by:

  • Truncating diffuse functions for non-polar moieties.
  • Combining with effective core potentials (ECPs) for heavy atoms.

Q. How can researchers analyze the interaction between N-oxides and oxygen-containing environments in catalytic systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., water or DMSO) on N-oxide stability.
  • Spectroscopy : Use XPS to study oxygen binding sites or EPR for radical intermediates.
  • Kinetic Studies : Monitor O₂ consumption rates in oxidation reactions using manometric or spectrophotometric methods .

Q. What strategies are effective in investigating the redox behavior of N-oxides in complex reaction mixtures?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Measure reduction potentials (e.g., E₁/₂ for N-oxide → amine transitions).
  • Isotopic Labeling : Track oxygen transfer using ¹⁸O-labeled H₂O₂ .
  • Quenching Experiments : Identify intermediates by halting reactions at timed intervals and analyzing via LC-MS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.